molecular formula C16H14N2O2S2 B2758509 (E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide CAS No. 1198057-33-8

(E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide

Cat. No.: B2758509
CAS No.: 1198057-33-8
M. Wt: 330.42
InChI Key: GIVPKLQWSMVKBF-UHFFFAOYSA-N
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Description

(E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide is a complex organic compound that features a benzothiazole moiety linked to a phenylethenesulfonamide group

Preparation Methods

The synthesis of (E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with formic acid or carbon disulfide.

    Alkylation: The benzothiazole is then alkylated using a suitable alkylating agent such as benzyl chloride to form N-(1,3-benzothiazol-2-ylmethyl)benzylamine.

    Sulfonamide Formation: The final step involves the reaction of N-(1,3-benzothiazol-2-ylmethyl)benzylamine with phenylethenesulfonyl chloride under basic conditions to yield this compound.

Chemical Reactions Analysis

(E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

(E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Biological Research: It is used in the study of cellular processes and pathways, particularly those involving sulfur-containing compounds.

    Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to specific sites on the target molecule, while the sulfonamide group can form hydrogen bonds or electrostatic interactions, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

(E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core but differ in their functional groups and applications.

    Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfathiazole have the sulfonamide group but differ in their aromatic moieties and biological activities.

The uniqueness of this compound lies in its combination of the benzothiazole and phenylethenesulfonamide groups, which confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c19-22(20,11-10-13-6-2-1-3-7-13)17-12-16-18-14-8-4-5-9-15(14)21-16/h1-11,17H,12H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVPKLQWSMVKBF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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